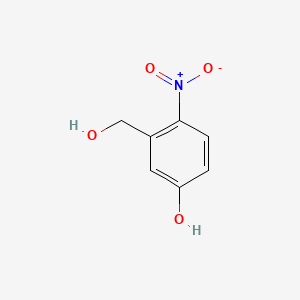

3-(hydroxymethyl)-4-nitrophenol

Beschreibung

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWVFIWBWJXDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975871 | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60463-12-9 | |

| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Hydroxymethyl)-4-nitrophenol

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Nitrophenol derivatives, in particular, serve as crucial intermediates, offering a rich platform for functional group manipulation. This guide provides a comprehensive technical overview of 3-(hydroxymethyl)-4-nitrophenol (CAS No: 60463-12-9), a compound distinguished by its trifunctional nature. The presence of a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an electron-withdrawing nitro group on a benzene ring imparts a unique reactivity profile.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, synthesis, reactivity, and potential applications, ensuring a deep and practical understanding of its chemical utility.

Section 1: Core Chemical and Physical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. These characteristics dictate solubility, reaction conditions, and appropriate analytical methods.

Physicochemical Properties

The physical and chemical attributes of 3-(hydroxymethyl)-4-nitrophenol are summarized below. These values are critical for experimental design, including solvent selection, purification strategies, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 60463-12-9 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| IUPAC Name | 3-(hydroxymethyl)-4-nitrophenol | [2] |

| Synonyms | 5-Hydroxy-2-nitrobenzyl alcohol | [2] |

| Melting Point | 111-115 °C | [1] |

| Boiling Point | 398.6 °C | [1] |

| Density | 1.489 g/cm³ | [1] |

| Flash Point | 184.1 °C | [1] |

| Topological Polar Surface Area | 86.3 Ų | [1][3] |

| XLogP3 | 1.2 - 1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a comprehensive public database of spectra for this specific compound is limited, data for closely related analogs like 3-methyl-4-nitrophenol provide valuable predictive insights.[4][5][6]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic protons of the two hydroxyl groups. The electron-withdrawing effect of the nitro group and the electron-donating effects of the hydroxyl and hydroxymethyl groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the six aromatic carbons and the single carbon of the hydroxymethyl group. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.

-

FTIR Spectroscopy : The infrared spectrum provides crucial information about the functional groups. Key expected absorption bands include:

-

A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups (approx. 3200-3600 cm⁻¹).

-

Asymmetric and symmetric N-O stretching bands for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

C-O stretching bands for the alcohol and phenol (approx. 1000-1260 cm⁻¹).

-

Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹).

-

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.[1][2]

Section 2: Synthesis and Purification

The synthesis of hydroxymethylated nitrophenols typically involves electrophilic aromatic substitution on a phenol precursor. A general and effective approach is the hydroxymethylation of a suitable nitrophenol using formaldehyde under acidic conditions.

Proposed Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis of 3-(hydroxymethyl)-4-nitrophenol, starting from m-nitrophenol. This pathway is based on established methodologies for the hydroxymethylation of phenols.[7][8]

Caption: A logical workflow for the synthesis of 3-(hydroxymethyl)-4-nitrophenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous transformations.[7] Researchers must adapt and optimize conditions based on laboratory-specific findings and safety assessments.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-nitrophenol (1 equivalent) with a suitable solvent (e.g., water or a water/alcohol mixture).

-

Addition of Reagents : Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.5-2.0 equivalents) to the flask. Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Causality Insight : The acid protonates the formaldehyde, generating a highly electrophilic carbocation intermediate that is necessary for the electrophilic attack on the electron-rich phenol ring.

-

-

Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. A crude product may precipitate. If not, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification : The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) is the most common method for purification. This step is critical to remove unreacted starting materials and isomeric byproducts.

-

Self-Validation : The purity of the final product should be confirmed by melting point analysis (a sharp melting range indicates high purity) and spectroscopic methods (NMR, HPLC) to ensure the absence of impurities.

-

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-(hydroxymethyl)-4-nitrophenol is governed by the interplay of its three functional groups.

-

Phenolic Hydroxyl Group (-OH) : This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

-

Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted into a better leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

-

Nitro Group (-NO₂) : This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It also provides a site for reduction to an amino group (-NH₂), a key transformation in the synthesis of many pharmaceutical agents.

Key Transformations

The molecule's functionality allows for a variety of synthetic transformations:

-

Oxidation of the Hydroxymethyl Group : Using mild oxidizing agents like manganese dioxide (MnO₂) can yield the corresponding aldehyde (5-hydroxy-2-nitrobenzaldehyde), while stronger agents like potassium permanganate (KMnO₄) or chromic acid can produce the carboxylic acid (5-hydroxy-2-nitrobenzoic acid).

-

Reduction of the Nitro Group : A variety of reducing agents, such as H₂ with a metal catalyst (Pd, Pt), or metals in acidic media (Fe/HCl, Sn/HCl), can selectively reduce the nitro group to an amine, yielding 4-amino-3-(hydroxymethyl)phenol. This transformation is fundamental for introducing a key nucleophilic site.

-

Reactions of the Phenolic Hydroxyl : The phenol can undergo etherification (e.g., Williamson ether synthesis) or esterification to protect the hydroxyl group or to introduce new functionalities.

Mechanistic Insight: The Role of Quinone Methide Intermediates

The proximity of the hydroxyl and hydroxymethyl groups in nitrophenol derivatives can facilitate the formation of reactive intermediates known as quinone methides, especially under basic or thermal conditions.[8] These intermediates are highly susceptible to nucleophilic attack and are key in polymerization and condensation reactions. The electron-withdrawing nitro group can further influence the stability and reactivity of these intermediates.

Caption: Selective reduction of the nitro group to an amine.

Section 4: Applications in Research and Drug Development

While direct applications of 3-(hydroxymethyl)-4-nitrophenol are not extensively documented in mainstream literature, its structural motifs are highly relevant to medicinal chemistry.

-

Intermediate for Bioactive Molecules : The related compound, 3-methyl-4-nitrophenol, is a known intermediate in the synthesis of pesticides like fenitrothion.[9][10] Similarly, 3-(hydroxymethyl)-4-nitrophenol can serve as a precursor to a wide range of more complex molecules. The ability to selectively reduce the nitro group to an amine while retaining the two hydroxyl functionalities makes it a valuable scaffold for building libraries of compounds for biological screening.

-

Scaffold for Kinase Inhibitors : The aminophenol core, accessible from this compound, is a common feature in many kinase inhibitors used in oncology. The hydroxyl and aminomethyl groups can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

-

Precursor for Drug Conjugates : The isomeric 4-hydroxy-3-nitrobenzyl alcohol has been utilized in the preparation of monoclonal antibody-drug conjugates for cancer therapy, highlighting the utility of this chemical class in bioconjugation.[11]

Section 5: Safety and Handling

As with all nitrophenol derivatives, 3-(hydroxymethyl)-4-nitrophenol must be handled with appropriate care.

-

GHS Hazards : It is classified as causing skin irritation (H315).[1] Related compounds are often harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[14]

-

Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible substances such as strong oxidizing agents and strong bases.[14]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. All waste materials should be treated as hazardous.

Conclusion

3-(Hydroxymethyl)-4-nitrophenol is a valuable and versatile chemical intermediate. Its trifunctional nature provides multiple handles for synthetic modification, allowing for the strategic construction of complex molecular architectures. The ability to perform selective transformations, such as the reduction of the nitro group or the oxidation of the alcohol, makes it a powerful tool for chemists in academic research and the pharmaceutical industry. A comprehensive understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the development of novel chemical entities.

References

-

Vulcanchem. 3-(Hydroxymethyl)-2-nitrophenol - 34112-74-8.

-

Echemi. 4-nitrophenol | 60463-12-9, 3-(hydroxymethyl).

-

PubChem. 4-(Hydroxymethyl)-3-nitrophenol. National Center for Biotechnology Information.

-

LGC Standards. 3-(Hydroxymethyl)-4-nitrophenol.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - p-Nitrophenol.

-

Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrophenol.

-

Alfa Aesar. SAFETY DATA SHEET - 3-Methyl-4-nitrophenol.

-

Ambeed. 60463-12-9 | 3-(Hydroxymethyl)-4-nitrophenol.

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.

-

Achmem. 3-(Hydroxymethyl)-4-nitrophenol.

-

Human Metabolome Database. Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927).

-

BLD Pharm. 3-(Hydroxymethyl)-4-nitrophenol.

-

PubChem. 3-Methyl-4-nitrophenol. National Center for Biotechnology Information.

-

Benchchem. A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.

-

ChemicalBook. 3-Methyl-4-nitrophenol(2581-34-2).

-

ResearchGate. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.

-

Haz-Map. 3-Methyl-4-nitrophenol.

-

ChemicalBook. 3-Methyl-4-nitrophenol(2581-34-2) 1H NMR spectrum.

-

ChemicalBook. 4-HYDROXY-3-NITROBENZYL ALCOHOL synthesis.

-

ResearchGate. (PDF) 3-Methyl-4-nitrophenol.

-

Frontiers in Microbiology. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

-

Organic Syntheses. p-NITROBENZYL ALCOHOL.

-

ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...

-

Echemi. Acidity order of nitrophenols.

-

SpectraBase. 3-methylol-4-nitro-phenol - Optional[ATR-IR].

-

Pharmaceutical Methods. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.

-

Google Patents. CN108117490B - Preparation method of p-nitrobenzyl alcohol.

-

ResearchGate. The formation of phenolic products from the 4-nitrophenol...

-

ChemicalBook. 4-HYDROXY-3-NITROBENZYL ALCOHOL.

-

NIST WebBook. 4-Nitrophenol, TMS derivative.

-

European Patent Office. EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol.

-

OECD. 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(Hydroxymethyl)-4-nitrophenol | LGC Standards [lgcstandards.com]

- 3. 4-(Hydroxymethyl)-3-nitrophenol | C7H7NO4 | CID 53886624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-4-nitrophenol(2581-34-2) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Methyl-4-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. 4-HYDROXY-3-NITROBENZYL ALCOHOL | 41833-13-0 [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Methyl-4-nitrophenol(2581-34-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 3-(hydroxymethyl)-4-nitrophenol

Abstract

This technical guide provides an in-depth exploration of a reliable and well-documented synthetic pathway to 3-(hydroxymethyl)-4-nitrophenol, a valuable substituted phenol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide will focus on a robust two-step synthesis commencing with the nitration of m-hydroxybenzaldehyde, followed by the selective reduction of the resulting aldehyde. The rationale behind the chosen methodologies, detailed experimental protocols, reaction mechanisms, and characterization techniques are thoroughly discussed to ensure scientific integrity and practical applicability.

Introduction: Significance of 3-(hydroxymethyl)-4-nitrophenol

Substituted nitrophenols are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of a wide array of more complex molecules. 3-(hydroxymethyl)-4-nitrophenol, with its trifunctional nature comprising a phenolic hydroxyl, a hydroxymethyl, and a nitro group, presents a unique scaffold for further chemical elaboration. The strategic placement of these functional groups allows for regioselective modifications, making it a key building block in the development of novel pharmaceuticals and other functional materials.

This guide will focus on a logical and experimentally validated synthetic route, emphasizing the chemical principles that govern the transformations and providing the necessary details for successful replication in a laboratory setting.

Strategic Overview of the Synthesis Pathway

The chosen synthetic strategy for 3-(hydroxymethyl)-4-nitrophenol involves a two-step sequence starting from the readily available m-hydroxybenzaldehyde. This approach is favored due to its logical progression and the generally reliable nature of the individual reactions.

The overall transformation can be visualized as follows:

Spectroscopic Data for 3-(hydroxymethyl)-4-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(hydroxymethyl)-4-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to offer valuable insights into the structural characterization of 3-(hydroxymethyl)-4-nitrophenol. Furthermore, it outlines detailed, field-proven protocols for the experimental acquisition of such data, ensuring a self-validating system for researchers.

Introduction to 3-(hydroxymethyl)-4-nitrophenol

3-(hydroxymethyl)-4-nitrophenol, with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol , is a nitroaromatic compound. Its structure features a phenol ring substituted with a hydroxymethyl group at position 3 and a nitro group at position 4. This substitution pattern dictates its chemical reactivity and spectroscopic properties. The presence of multiple functional groups, including a phenolic hydroxyl, an alcoholic hydroxyl, and a nitro group, gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization in various research and development settings.

Chemical Structure:

Caption: Chemical structure of 3-(hydroxymethyl)-4-nitrophenol.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 3-(hydroxymethyl)-4-nitrophenol. These predictions were generated using validated computational models and serve as a reliable reference for the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms in 3-(hydroxymethyl)-4-nitrophenol.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | br s | 1H | Ar-OH |

| 8.10 | d | 1H | Ar-H |

| 7.25 | dd | 1H | Ar-H |

| 7.00 | d | 1H | Ar-H |

| 5.0 - 5.5 | br s | 1H | CH₂-OH |

| 4.60 | s | 2H | Ar-CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-OH |

| 142.0 | C-NO₂ |

| 135.0 | C-CH₂OH |

| 128.0 | Ar-C |

| 120.0 | Ar-C |

| 118.0 | Ar-C |

| 62.0 | Ar-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-(hydroxymethyl)-4-nitrophenol reveals characteristic absorption bands for its hydroxyl, nitro, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, broad | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1580, 1490 | Medium-Strong | C=C stretching (aromatic) |

| 1520, 1340 | Strong | N-O stretching (nitro group) |

| 1250 | Strong | C-O stretching (phenol) |

| 1050 | Strong | C-O stretching (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of 3-(hydroxymethyl)-4-nitrophenol under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 169 | 80 | [M]⁺ (Molecular ion) |

| 152 | 40 | [M - OH]⁺ |

| 139 | 100 | [M - CH₂O]⁺ |

| 123 | 60 | [M - NO₂]⁺ |

| 93 | 50 | [C₆H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the acquisition of spectroscopic data for 3-(hydroxymethyl)-4-nitrophenol. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3-(hydroxymethyl)-4-nitrophenol.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(hydroxymethyl)-4-nitrophenol.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

For ¹³C spectral editing, acquire DEPT-135 and DEPT-90 spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

Assign the peaks to the corresponding nuclei in the molecule.

-

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-(hydroxymethyl)-4-nitrophenol.

Methodology:

-

Sample Introduction:

-

Prepare a dilute solution of 3-(hydroxymethyl)-4-nitrophenol in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization and Mass Analysis:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [1] * The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

-

Caption: Experimental workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 3-(hydroxymethyl)-4-nitrophenol. While the presented data is predictive, it offers a robust starting point for researchers engaged in the synthesis, characterization, and application of this compound. The detailed experimental protocols included herein provide a clear and actionable framework for obtaining empirical data, thereby enabling the validation and refinement of the predictive models. As a self-validating guide, it is intended to empower researchers to confidently identify and characterize 3-(hydroxymethyl)-4-nitrophenol in their work.

References

- This guide was compiled using information from various chemical suppliers and spectroscopic d

- The predicted NMR and IR data are based on computational models and should be confirmed by experimental d

- The experimental protocols are generalized and may require optimization based on the specific instrument

-

Electron Ionization for GC–MS | LCGC International. (URL: [Link])

Sources

1H NMR spectrum of 3-(hydroxymethyl)-4-nitrophenol

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)-4-nitrophenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(hydroxymethyl)-4-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the structural and electronic factors that define the molecule's NMR signature. We will cover theoretical prediction, a detailed experimental protocol, and advanced interpretation techniques, grounding our discussion in the fundamental principles of NMR spectroscopy and its critical role in modern chemical analysis and drug discovery.[1][2][3][4]

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of small molecules is paramount.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled, atom-level insight into molecular structure, connectivity, and conformation.[1][5] This guide focuses on 3-(hydroxymethyl)-4-nitrophenol, a substituted phenol derivative whose structure presents an excellent case study for applying fundamental and advanced ¹H NMR principles. Understanding its spectral characteristics is essential for quality control, reaction monitoring, and as a foundational step in fragment-based drug discovery programs where such scaffolds may be employed.[5]

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first dissect the molecular structure of 3-(hydroxymethyl)-4-nitrophenol and identify all unique proton environments. The molecule contains a benzene ring substituted with three different groups: a hydroxyl (-OH), a hydroxymethyl (-CH₂OH), and a nitro (-NO₂) group. This substitution pattern results in five distinct proton environments.

Caption: Structure of 3-(hydroxymethyl)-4-nitrophenol with distinct proton environments labeled.

The five unique proton sets are:

-

Ar-OH: The phenolic hydroxyl proton.

-

H-2, H-5, H-6: The three aromatic protons on the benzene ring.

-

-CH₂-: The two benzylic protons of the hydroxymethyl group.

-

-CH₂OH: The alcoholic hydroxyl proton of the hydroxymethyl group.

Theoretical ¹H NMR Spectrum Prediction

Based on the structure, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, and multiplicity.

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment.[5]

-

Aromatic Protons (H-2, H-5, H-6): These typically resonate between 6.5 and 8.5 ppm.[6][7] The powerful electron-withdrawing nitro group (-NO₂) at position 4 will significantly deshield adjacent protons (H-5) and, to a lesser extent, the proton para to it (H-2), shifting them downfield. Conversely, the electron-donating hydroxyl (-OH) group at position 1 will shield ortho (H-2, H-6) and para protons. The hydroxymethyl group (-CH₂OH) is weakly electron-donating. The interplay of these effects determines the final positions.

-

H-5: Positioned ortho to the strongly withdrawing -NO₂ group, this proton will be the most deshielded and appear furthest downfield.

-

H-2: Located ortho to the -OH group and para to the -NO₂ group, its position will be a balance of shielding and deshielding effects.

-

H-6: Situated ortho to the -OH group and meta to the -NO₂ group, this proton is expected to be the most shielded (upfield) of the aromatic protons.

-

-

Benzylic Protons (-CH₂-): These protons, being attached to a carbon adjacent to the aromatic ring, typically appear in the 4.5-5.0 ppm range.

-

Hydroxyl Protons (Ar-OH, -CH₂OH): The chemical shifts of these exchangeable protons are highly variable and depend on solvent, concentration, and temperature.[8][9] In a solvent like DMSO-d₆, which forms strong hydrogen bonds, they are more likely to be observed as distinct signals. The phenolic Ar-OH proton is generally more deshielded (9-10 ppm) due to the acidity and resonance of the phenol ring, while the alcoholic -CH₂OH proton appears further upfield (4-5 ppm).[8]

Integration

The integration, or the area under each signal, is directly proportional to the number of protons it represents.

-

Aromatic signals (H-2, H-5, H-6): Each will integrate to 1H.

-

Benzylic signal (-CH₂-): Will integrate to 2H.

-

Hydroxyl signals (Ar-OH, -CH₂OH): Each will integrate to 1H. The expected integration ratio is therefore 1:1:1:2:1:1.

Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides information about neighboring, non-equivalent protons.[10] The number of peaks in a signal (multiplicity) is predicted by the n+1 rule.

-

H-2: Is coupled to H-6 (meta-coupling, ⁴J). This will likely appear as a doublet. Meta coupling constants (⁴J) are typically small, around 2-3 Hz.[6][10]

-

H-5: Is coupled to H-6 (ortho-coupling, ³J). This will appear as a doublet. Ortho coupling constants (³J) are larger, typically 7-10 Hz.[6][11]

-

H-6: Is coupled to both H-5 (ortho) and H-2 (meta). It will therefore appear as a doublet of doublets (dd).

-

-CH₂- Protons: These two protons are chemically equivalent and will appear as a single peak. They may couple with the adjacent alcoholic -CH₂OH proton, which would split the signal into a triplet (if the exchange rate is slow).

-

-CH₂OH Proton: This proton may couple with the two -CH₂- protons, appearing as a triplet. However, hydroxyl proton coupling is often not observed due to rapid chemical exchange with the solvent or trace water.[12]

-

Ar-OH Proton: This phenolic proton typically does not show coupling and appears as a broad singlet due to rapid exchange.[8][12]

Caption: Predicted ¹H-¹H coupling pathways for 3-(hydroxymethyl)-4-nitrophenol.

Summary of Predictions

The predicted spectral data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant(s) (J, Hz) |

| Ar-OH | 9.0 - 10.5 | Broad Singlet (br s) | 1H | N/A |

| H-5 | 8.0 - 8.2 | Doublet (d) | 1H | ³J ≈ 8-9 Hz |

| H-2 | 7.5 - 7.7 | Doublet (d) | 1H | ⁴J ≈ 2-3 Hz |

| H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | 1H | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |

| -CH₂- | 4.6 - 4.8 | Singlet or Doublet | 2H | ³J ≈ 5-6 Hz (if coupled) |

| -CH₂OH | 4.5 - 5.5 | Singlet or Triplet | 1H | ³J ≈ 5-6 Hz (if coupled) |

*Multiplicity is dependent on solvent and temperature, which affect proton exchange rates.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[13]

Caption: Standard experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Solvent Selection: Choose an appropriate deuterated solvent.[14][15] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's spectrum.[13][14]

-

Expertise: For this molecule, DMSO-d₆ is an excellent choice. Its high polarity ensures good solubility, and its ability to form hydrogen bonds slows the exchange rate of the -OH protons, making them and their potential couplings observable. Chloroform-d (CDCl₃) is another common choice, but -OH signals may be broader or exchange more rapidly.[14][15] The residual proton signal of DMSO-d₆ appears around 2.50 ppm.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(hydroxymethyl)-4-nitrophenol.[16][17][18]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18] Solid particles will degrade spectral quality.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Locking: The spectrometer "locks" onto the deuterium frequency of the solvent to stabilize the magnetic field during the experiment.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp lines and high resolution.

-

Acquire a standard 1D ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Advanced Techniques for Unambiguous Assignment

For a molecule with multiple signals in a crowded region, one-dimensional NMR may not be sufficient for definitive assignment. Two-dimensional NMR experiments are invaluable for confirming connectivity.

-

D₂O Exchange: To definitively identify the hydroxyl proton signals, a "D₂O shake" can be performed.[8] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -OH protons will exchange with deuterium and their signals will disappear from the spectrum, confirming their identity.[8]

-

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other.[19] A cross-peak between two signals in a COSY spectrum provides direct evidence of a J-coupling interaction. For 3-(hydroxymethyl)-4-nitrophenol, we would expect to see:

-

A cross-peak between H-6 and H-5 (ortho coupling).

-

A cross-peak between H-6 and H-2 (meta coupling).

-

Potentially, a cross-peak between the -CH₂- protons and the -CH₂OH proton.

-

-

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[20][21] It is extremely useful for assigning protons by correlating them to their respective carbon signals in the ¹³C NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-(hydroxymethyl)-4-nitrophenol is a rich source of structural information, defined by the distinct electronic effects of its substituent groups. A systematic analysis, beginning with theoretical prediction and followed by careful experimentation, allows for the complete assignment of all proton signals. The aromatic region is characterized by a clear doublet, a doublet of doublets, and a narrow doublet, a direct consequence of ortho and meta coupling. The benzylic and hydroxyl protons provide further structural confirmation. By integrating advanced techniques such as D₂O exchange and 2D COSY, researchers can achieve unambiguous structural verification, a critical step in the rigorous workflow of chemical synthesis and drug development.

References

- Sigma-Aldrich. (n.d.). NMR Solvents.

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Drug Discovery & Development.

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Kihampa, A. et al. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, ACS Publications.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.

- researchmap. (n.d.). Application of NMR in drug discovery.

- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- University of Arizona. (n.d.). NMR Sample Preparation.

- Wikipedia. (n.d.). Deuterated solvent.

- University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Vienna. (n.d.). NMR Sample Preparation. NMR Spectroscopy.

- University of Ottawa. (n.d.). Sample preparation.

- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.

- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.

- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.

- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.

- Reddit. (2022, April 20). How do I interpret HNMR, COSY, and HMQC?.

- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- National Institutes of Health. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.

- University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- National Institutes of Health. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification.

- Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.

- Achmem. (n.d.). 3-(Hydroxymethyl)-4-nitrophenol.

- Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.

- Echemi. (n.d.). 3-(hydroxymethyl)-4-nitrophenol.

- PubChem. (n.d.). 4-(Hydroxymethyl)-3-nitrophenol.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 5. researchmap.jp [researchmap.jp]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. labinsights.nl [labinsights.nl]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 18. mun.ca [mun.ca]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. web.uvic.ca [web.uvic.ca]

FTIR analysis of 3-(hydroxymethyl)-4-nitrophenol

An In-Depth Technical Guide to the FTIR Analysis of 3-(hydroxymethyl)-4-nitrophenol

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-(hydroxymethyl)-4-nitrophenol (C₇H₇NO₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes self-validating experimental protocols, and grounds its claims in authoritative references. We will explore the theoretical underpinnings of the vibrational modes within the molecule, present a detailed protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR)-FTIR, and provide a systematic approach to spectral interpretation.

Introduction: The Molecule and the Method

3-(hydroxymethyl)-4-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with a nitro group (-NO₂), a phenolic hydroxyl group (-OH), and a hydroxymethyl group (-CH₂OH).[1][2] This unique combination of functional groups makes it a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development.

The structural elucidation and quality control of such molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose.[3] It probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. For 3-(hydroxymethyl)-4-nitrophenol, FTIR allows for the unambiguous confirmation of its key structural motifs: the hydroxyl groups, the aromatic nitro group, and the benzene ring itself.

Theoretical Foundation: Vibrational Signatures of 3-(hydroxymethyl)-4-nitrophenol

An FTIR spectrum is a plot of infrared light absorption versus wavenumber (cm⁻¹). Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate. The key to interpreting the spectrum of 3-(hydroxymethyl)-4-nitrophenol lies in understanding the expected vibrational modes of its constituent parts.

The Hydroxyl (-OH) Groups: A Tale of Hydrogen Bonding

The molecule possesses two hydroxyl groups: one phenolic and one primary alcohol (hydroxymethyl). Their O-H stretching vibrations are typically the most prominent features in the high-frequency region of the spectrum. However, their appearance is dominated by hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonds will cause the individual O-H stretching bands to merge and appear as a very broad and intense absorption band, typically centered in the 3200-3550 cm⁻¹ region.[4][5] This broadening is a direct consequence of the network of hydrogen bonds creating a continuum of O-H bond strengths, each with a slightly different vibrational frequency.[6][7]

The Aromatic Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group and possesses a large dipole moment, resulting in very strong and characteristic IR absorptions. Due to resonance, the two N-O bonds are equivalent, leading to coupled vibrations. This gives rise to two distinct and intense stretching bands:

-

Asymmetric N-O Stretch: A strong band typically found between 1550-1475 cm⁻¹.[8][9]

-

Symmetric N-O Stretch: A strong band appearing at a lower frequency, generally between 1360-1290 cm⁻¹.[8][9][10] The presence of this distinct pair of intense peaks is a highly reliable indicator of a nitro group.[10][11]

The Aromatic Ring and Hydroxymethyl Group

The rest of the molecule provides additional characteristic absorptions that confirm its structure.

-

Aromatic C-H Stretch: These appear as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4]

-

Aliphatic C-H Stretch: The methylene (-CH₂) unit of the hydroxymethyl group exhibits asymmetric and symmetric stretching vibrations, typically appearing just below 3000 cm⁻¹ (around 2930 cm⁻¹ and 2850 cm⁻¹, respectively).[12][13]

-

Aromatic C=C Stretch: The benzene ring itself has skeletal vibrations that result in medium-to-strong absorptions in the 1440-1600 cm⁻¹ region.[4]

-

C-O Stretches: Both the phenolic and primary alcohol C-O bonds have stretching vibrations. The phenolic C-O stretch is typically strong and appears around 1220 cm⁻¹, while the primary alcohol C-O stretch is found in the 1000-1260 cm⁻¹ range.[4][14]

Interpreting the Spectrum: A Practical Summary

The following table consolidates the expected vibrational frequencies for 3-(hydroxymethyl)-4-nitrophenol, providing a guide for spectral assignment.

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3550 - 3200 | Strong, Very Broad | O-H Stretch (H-bonded) | Phenolic and Hydroxymethyl -OH |

| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium to Weak | C-H Stretch | Aliphatic C-H (in -CH₂OH) |

| 1600 - 1440 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1550 - 1475 | Strong, Sharp | Asymmetric N-O Stretch | Nitro Group (-NO₂) |

| 1360 - 1290 | Strong, Sharp | Symmetric N-O Stretch | Nitro Group (-NO₂) |

| ~1220 | Strong | C-O Stretch | Phenolic C-O |

| 1260 - 1000 | Medium to Strong | C-O Stretch | Primary Alcohol C-O (in -CH₂OH) |

| 890 - 835 | Medium | NO₂ Bend (Scissor) | Nitro Group (-NO₂) |

| 850 - 750 | Medium to Strong | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern |

| Table 1: Characteristic Infrared Absorption Frequencies for 3-(hydroxymethyl)-4-nitrophenol. |

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

While traditional methods like KBr pellets are viable, Attenuated Total Reflectance (ATR) is the modern standard for its simplicity, speed, and lack of sample preparation.[15][16] ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[17][18] This protocol ensures reproducibility and high-quality data.

Instrumentation & Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[19]

-

Sample: Solid 3-(hydroxymethyl)-4-nitrophenol, in powder or crystalline form.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes (e.g., Kimwipes).

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened wipe (e.g., isopropanol) to remove any residues from previous measurements. Dry with a clean, lint-free wipe.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂). The instrument software will automatically subtract this background from the sample spectrum.

-

Causality: Failure to acquire an accurate background will result in spurious atmospheric peaks appearing in the final spectrum, leading to misinterpretation.

-

Typical Parameters:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-averaging improves the signal-to-noise ratio).

-

-

-

Sample Application:

-

Place a small amount of the solid 3-(hydroxymethyl)-4-nitrophenol sample directly onto the center of the ATR crystal. Only a few milligrams are needed.[20]

-

Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality spectrum.[21]

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

-

Data Processing & Analysis:

-

The resulting spectrum should be automatically ratioed against the background.

-

If necessary, apply a baseline correction to account for any scattering effects or instrumental drift.

-

Identify the major absorption peaks and correlate them with the expected vibrational modes outlined in Table 1.

-

-

Post-Measurement Cleanup:

-

Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

-

Experimental Workflow Diagram

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The is a straightforward yet powerful method for structural verification. A successful analysis hinges on a solid understanding of how the molecule's key functional groups—hydroxyls, nitro, and the aromatic system—give rise to characteristic absorption bands. The pronounced, broad O-H stretch from hydrogen bonding and the distinct pair of intense N-O stretching bands serve as the primary diagnostic markers. By following the robust ATR-FTIR protocol detailed herein, researchers can reliably obtain high-quality, interpretable spectra, ensuring the identity and integrity of this important chemical compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

- Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nitro Groups. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. (This is a foundational handbook, a general reference for the field).

-

ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions. Retrieved from [Link]

-

Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Retrieved from [Link]

- Park, S., et al. (2015). Hydrogen-Bonding Network and OH Stretch Vibration of Cellulose: Comparison of Computational Modeling with Polarized IR and SFG Spectra. The Journal of Physical Chemistry B, 119(51), 15645–15652.

- Athokpam, B., Ramesha, S. G., & McKenzie, R. H. (2017). Effect of hydrogen bonding on the infrared absorption intensity of OH stretch vibrations. The Journal of Chemical Physics, 146(12), 124307.

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

- Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17099–17107.

-

JoVE. (n.d.). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a)FTIR spectra of the hydrogen-bonded O-H stretching region for cotton fibers harvested at different DPA. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm-1. Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860.

-

PubChem. (n.d.). 4-(Hydroxymethyl)-3-nitrophenol. Retrieved from [Link]

-

YouTube. (2023, January 3). FTIR-02 || Fundamental Vibrations || Stretching & Bending Vibrations || FTIR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Computational Chemistry Group. (n.d.). Assigning Vibrational Frequencies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o-phenylenediamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

-

Polymer Source. (n.d.). 3-(Hydroxymethyl)-4-nitrophenol. Retrieved from [Link]

-

SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. echemi.com [echemi.com]

- 3. azom.com [azom.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 12. davuniversity.org [davuniversity.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. agilent.com [agilent.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. m.youtube.com [m.youtube.com]

- 19. jascoinc.com [jascoinc.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Hydroxymethyl)-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(hydroxymethyl)-4-nitrophenol (CAS No: 60463-12-9). As a valuable building block in organic synthesis and a compound of interest in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delves into its structural attributes, physicochemical parameters, spectral data, reactivity profile, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in the strategic application of this compound in their scientific endeavors.

Introduction

3-(Hydroxymethyl)-4-nitrophenol, also known as 5-hydroxy-2-nitrobenzyl alcohol, is a substituted aromatic compound featuring a phenol, a hydroxymethyl group, and a nitro group. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. Its structural similarity to endogenous signaling molecules and other bioactive compounds has positioned it as a scaffold of interest in the exploration of new therapeutic agents. This guide aims to consolidate the available technical data on 3-(hydroxymethyl)-4-nitrophenol, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

The structural integrity and identity of a chemical compound are fundamental to its application. The arrangement of functional groups in 3-(hydroxymethyl)-4-nitrophenol dictates its reactivity, polarity, and potential for intermolecular interactions.

Figure 1. Chemical structure of 3-(hydroxymethyl)-4-nitrophenol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 60463-12-9 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| IUPAC Name | 3-(hydroxymethyl)-4-nitrophenol | [1] |

| Synonyms | 5-Hydroxy-2-nitrobenzyl alcohol | [1] |

| SMILES | OCc1cc(O)ccc1[O-] | [1] |

| InChI | InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | [1] |

| Accurate Mass | 169.0375 | [1] |

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups.

Table 2: Physical Properties of 3-(hydroxymethyl)-4-nitrophenol

| Property | Value | Source |

| Melting Point | 111-115 °C | [3] |

| Boiling Point | 398.6 °C | [3] |

| Density | 1.489 g/cm³ | [3] |

| Flash Point | 184.1 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the phenolic proton. The aromatic protons will exhibit splitting patterns dependent on their coupling with neighboring protons. The benzylic protons will likely appear as a singlet, and the phenolic proton signal may be broad and its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon bearing the nitro group will be significantly deshielded, appearing at a higher chemical shift. The carbons attached to the hydroxyl and hydroxymethyl groups will also show characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Asymmetric and symmetric N-O stretching vibrations for the nitro group, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-O stretching vibrations for the phenolic and alcoholic groups in the 1320-1000 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum of 3-(hydroxymethyl)-4-nitrophenol in a suitable solvent is expected to show absorption maxima characteristic of nitrophenolic compounds. The exact wavelength of maximum absorbance (λmax) will be influenced by the solvent polarity and pH.

Chemical Properties and Reactivity

The chemical behavior of 3-(hydroxymethyl)-4-nitrophenol is governed by the interplay of its three functional groups.

Figure 2. Reactivity profile of 3-(hydroxymethyl)-4-nitrophenol.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by bases to form a phenoxide ion. It can also undergo etherification and esterification reactions. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will significantly influence this reactivity.

-

Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. It can also be converted to other functional groups, such as halides, through substitution reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to itself. The nitro group can be reduced to an amino group using various reducing agents, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

Synthesis and Purification

A plausible synthetic route to 3-(hydroxymethyl)-4-nitrophenol involves the nitration of 3-(hydroxymethyl)phenol. The directing effects of the hydroxyl and hydroxymethyl groups would need to be carefully considered to achieve the desired regioselectivity.

Illustrative Synthetic Workflow

Figure 3. General synthetic workflow for 3-(hydroxymethyl)-4-nitrophenol.

Experimental Protocol: Conceptual Synthesis

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-(hydroxymethyl)phenol in a suitable solvent (e.g., glacial acetic acid). Cool the mixture in an ice bath.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining a low temperature to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify it using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR) and mass spectrometry.

Analytical Methodologies

The purity and concentration of 3-(hydroxymethyl)-4-nitrophenol can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of a mixture of water (with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for separation and identification. Derivatization of the hydroxyl groups may be necessary to improve volatility and thermal stability.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(hydroxymethyl)-4-nitrophenol.

Table 3: GHS Hazard Information

| Hazard | Description | Source |

| Pictogram | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation. | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 | [3] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Applications in Research and Drug Development

The structural features of 3-(hydroxymethyl)-4-nitrophenol make it a promising candidate for various applications:

-

Synthetic Intermediate: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The presence of three distinct functional groups allows for a wide range of chemical transformations.

-

Scaffold for Bioactive Molecules: The nitrophenol moiety is present in some bioactive compounds. The combination of the phenolic hydroxyl, hydroxymethyl, and nitro groups provides multiple points for modification, enabling the generation of libraries of compounds for screening in drug discovery programs.

Conclusion

3-(Hydroxymethyl)-4-nitrophenol is a valuable chemical entity with a unique set of physical and chemical properties. This guide has provided a detailed overview of its structure, physicochemical characteristics, spectroscopic data, reactivity, and safety considerations. By understanding these fundamental properties, researchers and drug development professionals can better leverage this compound as a tool in their synthetic and medicinal chemistry endeavors, paving the way for the discovery of novel molecules with potential therapeutic applications.

References

-

PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Retrieved from [Link]

-

Polymer Source. (n.d.). 3-(Hydroxymethyl)-4-nitrophenol. Retrieved from [Link]

-

Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 3-methyl-4-nitro-. Retrieved from [Link]

-

NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-3-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

Toxicological Profile of 3-(hydroxymethyl)-4-nitrophenol: A Comprehensive Technical Guide for Researchers

Introduction

3-(hydroxymethyl)-4-nitrophenol is a substituted aromatic compound containing a phenol ring, a nitro group, and a hydroxymethyl group. While specific data is unavailable, its structural alerts—the nitrophenol moiety—suggest potential for toxicological activity, including mitochondrial uncoupling and oxidative stress, which are characteristic of this class of compounds. A thorough toxicological evaluation is therefore imperative to ascertain its safety profile for any potential application in drug development or other industries.

This guide provides a comprehensive overview of the necessary in vitro and in vivo studies to establish a robust toxicological profile for 3-(hydroxymethyl)-4-nitrophenol. It is designed for researchers, scientists, and drug development professionals to understand the critical experiments and the scientific rationale behind them.

Part 1: Physicochemical Characterization and In Silico Toxicological Prediction

A foundational understanding of the physicochemical properties of a compound is a prerequisite for any toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

Key parameters to be determined include:

-

Molecular Weight:

-

pKa:

-

LogP (Octanol-Water Partition Coefficient):

-

Water Solubility:

-

Chemical Stability:

Table 1: Essential Physicochemical Parameters for 3-(hydroxymethyl)-4-nitrophenol

| Parameter | Experimental Method | Significance in Toxicology |

| Molecular Weight | Mass Spectrometry | Influences diffusion and transport across biological membranes. |

| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, affecting absorption and distribution. |

| LogP | Shake-flask method or HPLC | Indicates lipophilicity, which correlates with membrane permeability and potential for bioaccumulation. |

| Water Solubility | Shake-flask method or nephelometry | Affects bioavailability and the formulation of dosing solutions for toxicological studies. |

| Chemical Stability | HPLC-based stability indicating method | Assesses degradation under various conditions (pH, temperature, light) to ensure accurate dose administration. |

In Silico Toxicological Prediction

Computational models can provide initial alerts for potential toxicities, guiding subsequent experimental designs.

-

DEREK (Deductive Estimation of Risk from Existing Knowledge): To identify structural alerts for potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization.

-

QSAR (Quantitative Structure-Activity Relationship) Models: To predict potential adverse effects based on structural similarity to known toxicants.

Part 2: In Vitro Toxicological Assessment

In vitro assays are crucial for early-stage safety screening, providing mechanistic insights and reducing reliance on animal testing.

Cytotoxicity Assays

These assays determine the concentration at which the compound induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-(hydroxymethyl)-4-nitrophenol for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assays

These assays assess the potential of the compound to damage genetic material.

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

Diagram 1: Genotoxicity Testing Workflow

Caption: Workflow for in vitro genotoxicity assessment.

Mechanistic Toxicity Assays

Given its nitrophenol structure, specific mechanistic assays are warranted.

-